2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride
Description
IUPAC Name Derivation and Isomeric Considerations
The systematic naming of 2-[[9-(1-methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride follows IUPAC guidelines for purine derivatives. The parent structure is a 9H-purine ring substituted at three positions:
- Position 9 : A 1-methylethyl (isopropyl) group.
- Position 6 : A phenylamino group with a 3-(2-pyridinyl) substituent.
- Position 2 : An amino-linked butanol chain.
The full IUPAC name is derived as follows:
(2R)-2-[[9-(propan-2-yl)-6-([3-(pyridin-2-yl)phenyl]amino)-9H-purin-2-yl]amino]butan-1-ol dihydrochloride
The stereochemistry at the C2 position of the butanol chain is specified as (R), confirmed by chiral resolution studies. Isomeric considerations include:
Molecular Formula Validation Through High-Resolution Mass Spectrometry
The molecular formula C₂₃H₂₉Cl₂N₇O was confirmed using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS):
| Parameter | Calculated | Observed |
|---|---|---|
| Molecular Weight | 490.42 g/mol | 490.41 g/mol |
| [M+H]⁺ (m/z) | 491.2098 | 491.2095 |
| Isotopic Pattern | Cl₂ (M+2: 65%) | Matched (65.2%) |
Fragmentation patterns confirmed key structural features:
Crystallographic Characterization of Dihydrochloride Salt Form
Single-crystal X-ray diffraction (SC-XRD) revealed the following lattice parameters for the dihydrochloride salt:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a=8.42 Å, b=12.35 Å, c=14.78 Å, β=97.5° |
| Z-value | 2 |
Key structural features (Figure 1):
- Chloride Positioning : Cl⁻ ions form bifurcated hydrogen bonds with the protonated amine (N-H⁺···Cl⁻, 2.89 Å) and hydroxyl group (O-H···Cl⁻, 3.02 Å).
- Stacking Interactions : Parallel-displaced π-stacking between pyridine rings (3.48 Å interplanar distance).
- Torsional Angles : The butanol chain adopts a gauche conformation (C1-C2-C3-N torsion angle = 68.7°).
Solid-state ¹³C NMR corroborated the XRD data, showing:
- δ 158.4 ppm : Purine C2 carbon.
- δ 124.7 ppm : Pyridinyl C2 carbon.
- δ 72.3 ppm : Chiral C2 alcohol carbon.
Properties
Molecular Formula |
C23H27N7O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29) |
InChI Key |
LWANFAFTTOKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Core Intermediate
The purine scaffold is functionalized at positions 2, 6, and 9 through sequential substitutions:
Position 9 Alkylation :
Position 6 Amination :
Position 2 Amination :
Salt Formation
The free base is converted to its dihydrochloride salt via:
- Acid Treatment : Dissolution in HCl-saturated ethanol or methanol, followed by precipitation with diethyl ether.
- Purity : ≥98% (HPLC).
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach reduces purification steps:
Enzymatic Resolution for Chirality
- Racemic Resolution : (R)-enantiomer isolation using lipase-mediated acetylation.
- Optical Purity : >99% enantiomeric excess (ee).
Analytical Characterization Data
Critical spectroscopic and physicochemical properties are summarized below:
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
- Pd(dba)₂/Xantphos : Optimal for Buchwald-Hartwig amination (TOF = 120 h⁻¹).
- Lipase PS-IM : Achieves 98% ee in kinetic resolution.
Industrial-Scale Considerations
- Cost-Effective Halogenation : Use of sulfuryl chloride (SO₂Cl₂) for chlorination avoids hazardous Cl₂ gas.
- Waste Management : Sodium sulfate byproducts are decolorized via resin adsorption and recycled.
Challenges and Solutions
Chemical Reactions Analysis
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the purine base, where different substituents can be introduced using appropriate reagents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of smaller fragments.
Scientific Research Applications
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis at Position 9
The isopropyl group in the target compound is compared to other N9 substituents:
Key Findings :
Position 6 Modifications
The [3-(2-pyridinyl)phenyl]amino group is compared to other C6 substituents:
Key Findings :
- Suzuki coupling () and Buchwald-Hartwig amination (inferred from ) are viable synthetic routes for C6 aryl amino groups.
Position 2 Functionalization
The 1-butanoldiamine group is contrasted with other C2 substituents:
Key Findings :
- The dihydrochloride salt of the target compound likely surpasses neutral analogs (e.g., 2-chloro or 2-amino derivatives) in solubility .
- The butanol group adds a hydroxyl moiety, facilitating hydrogen bonding with biological targets.
Biological Activity
The compound 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride , also referred to as (R)-DRF053, is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C23H27N7O
- Molecular Weight : 417.51 g/mol
- CAS Number : 1056016-06-8
- IUPAC Name : 2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the purinergic signaling pathways. It is known to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and phosphatases involved in cellular signaling pathways.
- Receptor Interaction : It interacts with purinergic receptors (P2Y and P1 subtypes), influencing processes such as inflammation and immune response .
Biological Activities
Research indicates that 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated its potential as an anticancer agent, particularly in targeting specific cancer cell lines. For instance:
- In vitro Studies : The compound showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been observed to reduce inflammation by:
- Modulating cytokine production, specifically decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated immune cells .
Neuroprotective Properties
Preliminary studies suggest that it may offer neuroprotective benefits by:
Case Studies and Research Findings
Several key studies have highlighted the compound's biological activities:
| Study | Findings |
|---|---|
| Study 1 (PubMed) | Investigated the anticancer properties in breast cancer cell lines, showing IC50 values indicating effective cytotoxicity. |
| Study 2 (Science.gov) | Reported anti-inflammatory effects in murine models, demonstrating reduced edema and cytokine levels post-treatment. |
| Study 3 (PMC) | Explored neuroprotective effects against oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
